Lipophilicity-Driven Differentiation: logP Comparison vs. Ethyl 2-Acetamido Analog and Class Benchmark
The target compound possesses a calculated logP of 3.98–4.06 (averaged across independent database sources), which is approximately 1.8 log units higher than the simple 2-acetamido analog ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 5919-29-9, estimated logP ~2.2), and sits at the upper bound of the optimal tetrahydrobenzothiophene drug-design window (logP ≈ 2.8–3.5), indicating enhanced membrane permeability potential and hydrophobic target complementarity attributable to the phenylacetyl substituent [1].
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.98 (Leyan) – 4.06 (Ambinter) |
| Comparator Or Baseline | Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 5919-29-9): estimated logP ~2.2. Tetrahydrobenzothiophene class benchmark: logP ≈ 2.8–3.5 . |
| Quantified Difference | ΔlogP ≈ +1.8 vs. 2-acetamido analog; +0.5–0.7 above class median window |
| Conditions | In silico calculation (ACD/Labs or equivalent algorithm); values from Ambinter and Leyan databases |
Why This Matters
Higher logP correlates with increased passive membrane permeability and hydrophobic pocket complementarity, which is critical for intracellular target engagement (e.g., kinases, bacterial transporters) and differentiates this compound from more polar, less membrane-permeant 2-acetamido or 2-amino precursors for cell-based assay procurement.
- [1] Ambinter. AMB6358219: logP = 4.0578. https://www.ambinter.com/molecule/6358219 (accessed 2026-05-13). View Source
